molecular formula C15H10F8O3S2 B14752869 (Perfluoroethyl)diphenylsulfonium trifluoromethanesulfonate

(Perfluoroethyl)diphenylsulfonium trifluoromethanesulfonate

Cat. No.: B14752869
M. Wt: 454.4 g/mol
InChI Key: MJDLHBDXLNQOJX-UHFFFAOYSA-M
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Description

(Perfluoroethyl)diphenylsulfonium trifluoromethanesulfonate is a chemical compound with the molecular formula C15H10F8O3S2 and a molecular weight of 454.35 g/mol . This compound is known for its unique properties and applications in various scientific fields, including chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Perfluoroethyl)diphenylsulfonium trifluoromethanesulfonate typically involves the reaction of diphenylsulfonium salts with perfluoroethyl iodide in the presence of a base. The reaction is carried out under controlled conditions to ensure the formation of the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to achieve high yields and purity of the compound .

Chemical Reactions Analysis

Types of Reactions

(Perfluoroethyl)diphenylsulfonium trifluoromethanesulfonate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles such as halides and amines. The reactions are typically carried out under mild to moderate conditions to ensure the stability of the compound .

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, and substituted diphenylsulfonium compounds .

Scientific Research Applications

(Perfluoroethyl)diphenylsulfonium trifluoromethanesulfonate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (Perfluoroethyl)diphenylsulfonium trifluoromethanesulfonate involves the interaction of the sulfonium group with various molecular targets. The compound can act as an electrophile, reacting with nucleophiles in biological systems. This interaction can lead to the formation of covalent bonds with proteins and other biomolecules, affecting their function and activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(Perfluoroethyl)diphenylsulfonium trifluoromethanesulfonate is unique due to its perfluoroethyl group, which imparts distinct chemical and physical properties. This makes it particularly useful in applications requiring high stability and reactivity .

Properties

Molecular Formula

C15H10F8O3S2

Molecular Weight

454.4 g/mol

IUPAC Name

1,1,2,2,2-pentafluoroethyl(diphenyl)sulfanium;trifluoromethanesulfonate

InChI

InChI=1S/C14H10F5S.CHF3O3S/c15-13(16,17)14(18,19)20(11-7-3-1-4-8-11)12-9-5-2-6-10-12;2-1(3,4)8(5,6)7/h1-10H;(H,5,6,7)/q+1;/p-1

InChI Key

MJDLHBDXLNQOJX-UHFFFAOYSA-M

Canonical SMILES

C1=CC=C(C=C1)[S+](C2=CC=CC=C2)C(C(F)(F)F)(F)F.C(F)(F)(F)S(=O)(=O)[O-]

Origin of Product

United States

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